![molecular formula C12H11BrN2O2 B13695669 5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022601, also known as MICROPOSIT MF CD-26 Developer, is a specialized chemical compound primarily used in the semiconductor industry. It is a metal ion-free developer designed to work effectively with various photoresist technologies, including g-/h-/i-line, KrF, and ArF. This compound is known for its high photospeed and improved processing latitude, making it a valuable asset in wafer fabrication processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022601 involves the synthesis of a tetramethylammonium hydroxide (TMAH) based developer. The process typically includes the following steps:
Synthesis of TMAH: Tetramethylammonium hydroxide is synthesized through the reaction of tetramethylammonium chloride with a strong base such as sodium hydroxide.
Purification: The resulting TMAH solution is purified to remove any metal ions and other impurities.
Formulation: The purified TMAH is then formulated with other components to achieve the desired concentration and properties for the developer.
Industrial Production Methods
In industrial settings, the production of MFCD33022601 is carried out in large-scale reactors under controlled conditions to ensure consistency and quality. The process involves:
Mixing: The raw materials are mixed in precise proportions.
Reaction: The mixture undergoes a controlled reaction to form the developer.
Purification and Filtration: The product is purified and filtered to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022601 primarily undergoes the following types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions, usually in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a wide range of substituted products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
MFCD33022601 has a wide range of applications in scientific research, including:
Chemistry: It is used in the development of advanced photoresist technologies and in the study of photolithography processes.
Biology: The compound is used in various biological assays and imaging techniques.
Mecanismo De Acción
The mechanism of action of MFCD33022601 involves its interaction with photoresist materials. The compound works by selectively dissolving the exposed areas of the photoresist, allowing for the precise patterning of semiconductor wafers. The molecular targets include the photoactive compounds within the photoresist, and the pathways involved are primarily related to the dissolution and removal of these compounds under controlled conditions .
Comparación Con Compuestos Similares
Similar Compounds
MF CD-26: Another TMAH-based developer with similar properties and applications.
Shipley S1813: A photoresist developer used in similar applications but with different formulation and properties.
AZ 400K: A potassium-based developer used in photolithography processes.
Uniqueness
MFCD33022601 stands out due to its metal ion-free formulation, which minimizes the risk of contamination in semiconductor processes. Its high photospeed and improved processing latitude also make it a preferred choice for advanced photoresist technologies .
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
5-bromo-4-[2-(methoxymethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-7-8-4-2-3-5-9(8)11-12(13)15-10(6-16)14-11/h2-6H,7H2,1H3,(H,14,15) |
Clave InChI |
RCKOQXQDOIIFAR-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

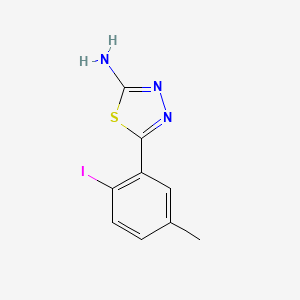
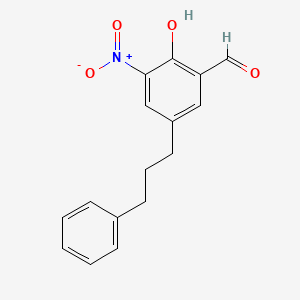
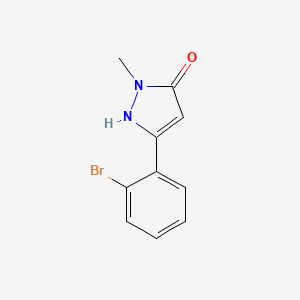
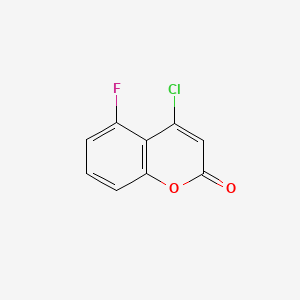
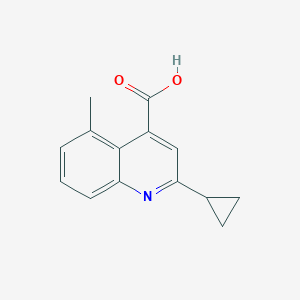
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

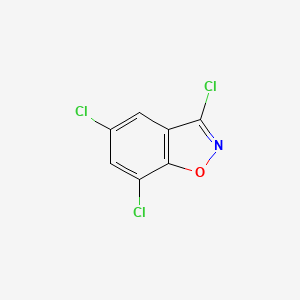
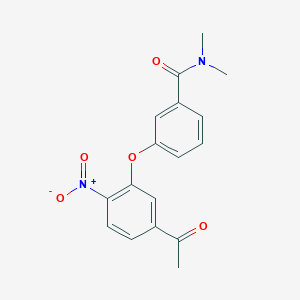
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
